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Compound of Interest

Compound Name: 1-Methyl-2-benzimidazolinone

Cat. No.: B159181

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 1-Methyl-2-
benzimidazolinone, a heterocyclic compound belonging to the benzimidazole class. This
document is intended to serve as a core resource for researchers, scientists, and professionals
involved in drug development, offering a consolidated overview of its synthesis, biological
activities, and potential mechanisms of action.

Chemical Properties and Synthesis

1-Methyl-2-benzimidazolinone, also known as 1-methyl-1,3-dihydro-2H-benzimidazol-2-one,
is a white to light beige crystalline powder. Its chemical structure consists of a benzene ring
fused to a methyl-substituted imidazolinone ring.

Table 1: Physicochemical Properties of 1-Methyl-2-benzimidazolinone

© 2025 BenchChem. All rights reserved. 1/19 Tech Support


https://www.benchchem.com/product/b159181?utm_src=pdf-interest
https://www.benchchem.com/product/b159181?utm_src=pdf-body
https://www.benchchem.com/product/b159181?utm_src=pdf-body
https://www.benchchem.com/product/b159181?utm_src=pdf-body
https://www.benchchem.com/product/b159181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 1849-01-0 [1][2]
Molecular Formula CsHsN20 [1]
Molecular Weight 148.16 g/mol [1]

Melting Point 192-196 °C [1]

SMILES CN1C(=O)NC2=CC=CC=C12 [1]

Experimental Protocol: Synthesis of 1-Methyl-2-
benzimidazolinone

The synthesis of 1-Methyl-2-benzimidazolinone can be achieved through a two-step process
involving the synthesis of the precursor N-methyl-o-phenylenediamine, followed by cyclization
to form the benzimidazolinone ring. While a specific detailed protocol for the direct synthesis of
1-Methyl-2-benzimidazolinone is not readily available in the reviewed literature, the following
procedures are based on established methods for the synthesis of its precursor and the
general cyclization of phenylenediamines.[3][4][5][6]

Step 1: Synthesis of N-methyl-o-phenylenediamine[3][4][5]
This procedure describes the methylation of o-phenylenediamine.
o Materials:

o 0-phenylenediamine

o Methyl iodide

o Methanol

o Potassium hydroxide

o Ethyl ether

o Potassium carbonate
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e Procedure:

o To one liter of methanol, add 89 grams (0.82 mole) of o-phenylenediamine and 25.7 ml
(0.41 mole) of methyl iodide.[3]

o Reflux the mixture for 2 hours.[3]

o Add an additional 25.7 ml (0.41 mole) of methyl iodide to the mixture.[3]
o Reflux the total mixture for 12 hours.[3]

o Remove the major portion of the methanol under vacuum.[3]

o Pour the residual brown oil into two liters of crushed ice.[3]

o Raise the pH of the mixture to 9.0 by adding potassium hydroxide.[3]

o Extract the resulting mixture with ethyl ether.[3]

o Dry the extract over potassium carbonate.[3]

o Remove the ether under vacuum.[3]

o Distill the residue at approximately 120° C./8 mm to obtain N-methyl-o-phenylenediamine
as a yellow oil.[3]

Step 2: Cyclization to form 1-Methyl-2-benzimidazolinone

This generalized protocol is based on the reaction of o-phenylenediamines with phosgene or its
equivalents to form the benzimidazolinone ring.[6] Caution: Phosgene is a highly toxic gas and
should be handled with extreme care in a well-ventilated fume hood by trained personnel.

e Materials:
o N-methyl-o-phenylenediamine
o Phosgene (or a phosgene equivalent like triphosgene or carbonyldiimidazole)

o Anhydrous toluene
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o Asuitable base (e.g., triethylamine)

e Procedure:

[e]

Dissolve N-methyl-o-phenylenediamine in anhydrous toluene in a reaction flask equipped
with a stirrer and a reflux condenser under an inert atmosphere.

o Cool the solution in an ice bath.

o Slowly add a solution of phosgene (or a phosgene equivalent) in toluene to the cooled
solution of N-methyl-o-phenylenediamine.

o Add a base, such as triethylamine, to the reaction mixture to neutralize the generated HCI.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to reflux for several hours, monitoring the reaction progress by thin-layer
chromatography.

o After the reaction is complete, cool the mixture and filter to remove any precipitated salts.
o Wash the filtrate with water and brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

o Purify the crude product by recrystallization or column chromatography to obtain 1-
Methyl-2-benzimidazolinone.
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Synthetic pathway for 1-Methyl-2-benzimidazolinone.

Biological Activities

Benzimidazole derivatives are known to exhibit a wide range of biological activities, and 1-
Methyl-2-benzimidazolinone is no exception. The following sections summarize the reported
antimicrobial, antifungal, cytotoxic, and anti-inflammatory activities of this compound and its

close analogs.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial and antifungal properties of benzimidazole
derivatives. The minimum inhibitory concentration (MIC) is a common measure of the
effectiveness of a compound in inhibiting the growth of a particular microorganism.

Table 2: Antimicrobial and Antifungal Activity of Benzimidazole Derivatives (MIC in pg/mL)
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Compound/Derivati

Microorganism MIC (pg/mL) Reference
ve
2-(1H-indol-3-yI)-1- )
Mycobacterium
methyl-1H- ] 3.9 [7]
o smegmatis
benzo[d]imidazole
2-(1H-indol-3-yl)-1-
methyl-1H- Candida albicans 3.9 [7]
benzo[d]imidazole
Benzimidazole-1,2,4-
triazole derivatives Candida glabrata 0.97 [8]
(6D, 6i, 6j)
2-Acyl-1,4-
benzohydroquinone Candida krusei 2 [9]
(4)
2-Acyl-1,4-
benzohydroquinone Filamentous fungi 4 -64 [9]
(4)
Methyl 2-
benzimidazole Various fungi <0.000195->1.0 [10]
carbamate
2- and 1,2-substituted
o Staphylococcus spp. 87.5-200 [11]
benzimidazoles
2- and 1,2-substituted ]
Candida spp. 104.6 - 151.78 [11]

benzimidazoles

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth

Microdilution

This is a generalized protocol for determining the MIC of a compound against bacteria.

o Materials:
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o Test compound (e.g., 1-Methyl-2-benzimidazolinone)

o Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
o Mueller-Hinton Broth (MHB)

o Sterile 96-well microtiter plates

o Positive control antibiotic (e.g., Gentamicin)

o Spectrophotometer (plate reader)

Procedure:

o Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g.,
DMSO) to a known stock concentration.

o Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock
solution in MHB to achieve a range of concentrations.

o Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity
equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this
suspension in MHB to achieve a final concentration of approximately 5 x 10> CFU/mL in
the test wells.

o Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the
serially diluted compound. Include a growth control (bacteria in MHB without the
compound) and a sterility control (MHB only).

o Incubation: Incubate the plate at 37°C for 18-24 hours.

o MIC Determination: The MIC is the lowest concentration of the compound at which no
visible growth (turbidity) is observed.[12] This can be assessed visually or by measuring
the optical density at 600 nm.[13]
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Workflow for MIC determination.

Cytotoxic Activity

The cytotoxic effects of benzimidazole derivatives against various cancer cell lines have been
investigated in numerous studies. The half-maximal inhibitory concentration (IC50) is a
measure of the potency of a substance in inhibiting a specific biological or biochemical

function.

Table 3: Cytotoxic Activity of Benzimidazole Derivatives (IC50 in uM)
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Compound/Derivati .
Cell Line IC50 (uM) Reference
ve

(2)-N-benzyl-4-[4-(4-

methoxybenzylidene)-
HCT116 (Colon
2-methyl-5-ox0-4,5- 0.294 [14]
) o Cancer)
dihydro-1H-imidazol-

1-yllphenylacetamide

(2)-N-benzyl-4-[4-(4-

methoxybenzylidene)-

2-methyl-5-ox0-4,5- HL60 (Leukemia) 0.362 [14]
dihydro-1H-imidazol-

1-yllphenylacetamide

Platinum(ll) complex
with 2- Sk-Hep-1 (Liver

o 19.78 [15]
acetoxymethylbenzimi  Cancer)
dazole
Platinum(ll) complex
with 2- MDA-MB-231 (Breast
o 13.60 [15]
acetoxymethylbenzimi  Cancer)
dazole
Platinum(ll) complex
with 2- MCF-7 (Breast
o 48.15 [15]
acetoxymethylbenzimi  Cancer)
dazole
Ag()-NHC complexes
o i MCF-7 (Breast
of benzimidazolium 59-9.8 [16]
Cancer)
salts
Pd(I)-NHC complexes
o } MCF-7 (Breast
of benzimidazolium 155-25.1 [16]
Cancer)
salts
Bis-benzimidazole MDA-MB-453 (Breast
o 55.89 (ug/ml) [17]
derivatives Cancer)
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Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[17]
e Materials:
o Cancer cell line (e.g., MCF-7, HCT116)
o Complete culture medium (e.g., DMEM with 10% FBS)
o Test compound (e.g., 1-Methyl-2-benzimidazolinone)
o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
o Solubilization solution (e.g., DMSO)
o 96-well cell culture plates
o Microplate reader
e Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10 cells per
well and incubate for 24 hours.[17]

o Compound Treatment: Prepare serial dilutions of the test compound in the culture
medium. Replace the old medium with the compound-containing medium and incubate for
a specified period (e.g., 48 or 72 hours).

o MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the
formation of formazan crystals.[17]

o Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g.,
DMSO) to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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o Data Analysis: Calculate the percentage of cell viability relative to the untreated control
and determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity

Benzimidazole derivatives have also been evaluated for their anti-inflammatory properties.

Table 4: Anti-inflammatory Activity of Benzimidazole Derivatives

Compound/Derivati IC50 (M) | %
Assay o Reference
ve Inhibition

2-(piperidin-4-yl)-1H-
benzo[d]imidazole Nitric oxide production  0.86 [18]

derivative

2-(piperidin-4-yl)-1H-
benzo[d]imidazole TNF-a production 1.87 [18]

derivative

1-{(5-substituted-

1,3,4-oxadiazol-2-

yl)methyl}-2- COX-2 inhibition 8-13.7 [18]
(morpholinomethyl)-1

H-benzimidazole

2-substituted )
o Carrageenan-induced o o
benzimidazole Significant inhibition [19][20]
o paw edema
derivatives

2-benzyl-1-methyl-5- LPS-enhanced ) o
o ) o Low relative migration  [21]
nitroindazolinone leukocyte migration

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide
(LPS)-stimulated macrophages.

o Materials:
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[e]

RAW 264.7 macrophage cell line

o

Complete culture medium

[¢]

Test compound

[¢]

Lipopolysaccharide (LPS)

[e]

Griess Reagent

e Procedure:
o Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

o Compound Treatment: Treat the cells with various concentrations of the test compound for
1-2 hours.

o LPS Stimulation: Stimulate the cells with LPS (e.g., 1 pg/mL) and incubate for 24 hours.

o Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite
concentration using the Griess reagent, which is an indicator of NO production.

o Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-
stimulated control and determine the IC50 value.

Potential Signaling Pathways and Mechanisms of
Action

While specific signaling pathways directly modulated by 1-Methyl-2-benzimidazolinone are
not extensively documented in the available literature, the broader class of benzimidazole
derivatives has been shown to interact with several key cellular signaling pathways implicated
in cancer and inflammation. These include the Mitogen-Activated Protein Kinase (MAPK),
Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-kB) pathways.[22][23]
[24][25][26][27]

Kinase Inhibition
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Many benzimidazole derivatives function as kinase inhibitors.[22] Kinases are crucial enzymes
that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many
diseases, including cancer. The benzimidazole scaffold can mimic the purine core of ATP,
allowing these compounds to bind to the ATP-binding pocket of kinases and inhibit their activity.

Receptor Tyrosine Kinase

1-Methyl-2-benzimidazolinone
(Potential Inhibitor)

RAS

MEK

ERK

:

Transcription Factors

Cell Proliferation & Survival
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Potential inhibition of the MAPK pathway.

PI3K/Akt Sighaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that regulates cell growth,
proliferation, and survival.[24] Some benzimidazole derivatives have been shown to inhibit
components of this pathway, making it a potential target for 1-Methyl-2-benzimidazolinone.
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Potential inhibition of the PI3K/Akt pathway.

NF-kB Signaling Pathway

The NF-kB signaling pathway plays a central role in inflammation and immunity.[27] Its aberrant
activation is associated with various inflammatory diseases and cancers. Inhibition of this
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pathway is a key mechanism for the anti-inflammatory effects of many compounds.
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Potential inhibition of the NF-kB pathway.
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Conclusion and Future Directions

1-Methyl-2-benzimidazolinone is a compound of significant interest within the broader class
of benzimidazoles, which have demonstrated a wide array of biological activities. While the
existing literature provides a foundation for its synthesis and potential therapeutic applications,
further research is warranted. Specifically, detailed studies are needed to elucidate the precise
mechanisms of action and to identify the specific cellular targets and signaling pathways
modulated by 1-Methyl-2-benzimidazolinone. Such investigations will be crucial for the
rational design and development of novel therapeutic agents based on this promising scaffold.
This technical guide serves as a starting point for researchers to explore the full potential of 1-
Methyl-2-benzimidazolinone in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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